molecular formula C23H17ClN4O5 B4133135 N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide

N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide

Cat. No.: B4133135
M. Wt: 464.9 g/mol
InChI Key: JJAGSLJZESAIOU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide is a complex organic compound that features a chlorophenyl group, a nitrobenzamide moiety, and a dioxoisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with thiocarbohydrazide in methanol, followed by boiling in water or ethanol to yield N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide . This intermediate is then subjected to further reactions with aromatic aldehydes and sugars to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5/c24-17-7-3-4-8-18(17)26-21(29)14-9-10-19(20(13-14)28(32)33)25-11-12-27-22(30)15-5-1-2-6-16(15)23(27)31/h1-10,13,25H,11-12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAGSLJZESAIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNC3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide
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N-(2-chlorophenyl)-4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-3-nitrobenzamide

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